molecular formula C17H30BNO3Si B2536907 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester CAS No. 2096338-08-6

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester

Cat. No.: B2536907
CAS No.: 2096338-08-6
M. Wt: 335.33
InChI Key: MXOPERGWONXHFF-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester typically involves the protection of pyridine-3-boronic acid with a pinacol ester group. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group. The general synthetic route includes:

    Protection of Pyridine-3-boronic Acid: The boronic acid is reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester.

    Introduction of TBDMS Group: The hydroxyl group is protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

    Substitution Reactions: The TBDMS group can be substituted under acidic or basic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.

    Oxidation: Boronic acids.

    Reduction: Boranes.

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is widely used in scientific research, including:

    Chemistry: As a key intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: In the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: Used in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.

    4-(tert-Butyldimethylsilyl)oxyphenylboronic Acid Pinacol Ester: Similar structure with a different aromatic ring.

    2-(tert-Butyldimethylsilyl)oxyethylboronic Acid Pinacol Ester: Similar protecting group but different boronic ester.

Uniqueness

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is unique due to its combination of a pyridine ring and a TBDMS-protected hydroxyl group, providing specific reactivity and stability advantages in synthetic applications.

Properties

IUPAC Name

tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-10-13(11-19-12-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPERGWONXHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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